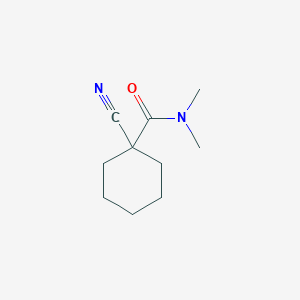![molecular formula C13H19NO2 B7588196 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)
3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid, also known as DMAA, is a synthetic organic compound that has been used as a dietary supplement and performance-enhancing drug. DMAA is a sympathomimetic amine that has been marketed as a pre-workout supplement due to its stimulant effects. The compound has been the subject of controversy due to its safety and legality.
Wirkmechanismus
3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid works by stimulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased energy, focus, and alertness. 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid also acts as a vasoconstrictor, which can increase blood pressure and heart rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid include increased energy, focus, and alertness, as well as increased heart rate and blood pressure. 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid has been shown to increase the release of dopamine, norepinephrine, and serotonin, which can lead to feelings of euphoria and increased motivation. 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid has also been shown to increase the breakdown of fat, leading to weight loss.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid has several advantages for lab experiments, including its ease of synthesis and its ability to stimulate the central nervous system. However, 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid also has several limitations, including its potential for abuse and its safety concerns.
Zukünftige Richtungen
For 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid research include further studies on its safety and efficacy as a performance-enhancing drug and its potential use in the treatment of ADHD and narcolepsy.
Synthesemethoden
3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid can be synthesized through the reaction of 2,5-dimethylbenzaldehyde and methylamine in the presence of a reducing agent. The resulting product is then reacted with bromopropane to form 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid. The synthesis of 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid has been used in scientific research to study its effects on the central nervous system and its potential as a performance-enhancing drug. Studies have shown that 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid can increase energy, focus, and alertness. 3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-4-5-11(2)12(8-10)9-14(3)7-6-13(15)16/h4-5,8H,6-7,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYVEKMUEQDOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)

![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)

![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)
![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)

![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)

![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)
